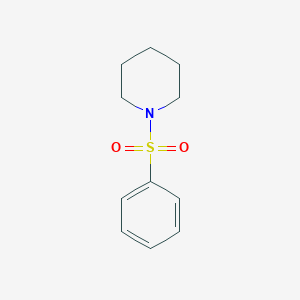

1-(Phenylsulfonyl)piperidine

説明

Significance of Piperidine (B6355638) Derivatives in Organic and Medicinal Chemistry

Role of the Phenylsulfonyl Moiety in Chemical Compounds and Their Bioactivity

The phenylsulfonyl group, consisting of a phenyl ring attached to a sulfonyl group (-SO2-), is a crucial component in many chemical compounds. ontosight.ai This moiety is known to influence a molecule's physical, chemical, and biological properties. ontosight.ai In medicinal chemistry, the incorporation of a phenylsulfonyl group can enhance a compound's reactivity and its ability to interact with biological targets like enzymes and receptors. Sulfonamides, which contain the sulfonyl group, are a well-established class of therapeutic agents with a wide range of biological activities, including antibacterial, anti-inflammatory, and antitumor effects. mdpi.com The phenylsulfonyl group can also act as a protecting group in organic synthesis or modulate the pharmacokinetic properties of a drug candidate. ontosight.aiontosight.ai

Overview of 1-(Phenylsulfonyl)piperidine as a Subject of Academic Inquiry

This compound, a compound where a piperidine ring is directly attached to a phenylsulfonyl group, has garnered attention in academic research. ontosight.ai It serves as a versatile building block and intermediate in the synthesis of more complex molecules with potential biological activities. ontosight.ai Research has explored its synthesis, chemical reactions, and its role as a scaffold for developing novel compounds. For instance, it has been used in the synthesis of potential antibacterial agents and compounds targeting cholinesterase for the potential treatment of cholinergic disorders. researchgate.nettubitak.gov.tr The study of this compound and its derivatives contributes to the broader understanding of N-sulfonylpiperidine compounds and their applications in medicinal chemistry. nih.gov

Chemical Properties of this compound

The chemical properties of this compound are defined by its molecular structure, which includes a piperidine ring attached to a phenylsulfonyl group. ontosight.ai This combination of a saturated heterocycle and an aromatic sulfonyl group dictates its reactivity and physical characteristics.

Key Chemical Properties:

| Property | Value | Source |

| Molecular Formula | C11H15NO2S | nih.gov |

| Molecular Weight | 225.31 g/mol | nih.gov |

| Appearance | Typically a white solid | ontosight.ai |

| IUPAC Name | 1-(benzenesulfonyl)piperidine | nih.gov |

| CAS Number | 5033-23-8 | nih.gov |

Synthesis of this compound

The laboratory synthesis of this compound is most commonly achieved through the reaction of piperidine with benzenesulfonyl chloride. This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A general procedure involves dissolving piperidine in a suitable solvent, such as dichloromethane (B109758) or water. who.int A base, like sodium carbonate, is added to the mixture. who.int Benzenesulfonyl chloride is then added slowly, often at a reduced temperature (e.g., 0-5°C), and the reaction is stirred until completion. who.int The solid product can then be isolated by filtration and purified.

Another reported method involves the reaction of N-hydroxybenzenesulfonamide with piperidine in the presence of iodine and tert-butyl hydroperoxide in 2-methyltetrahydrofuran. rsc.org

Chemical Reactions of this compound

This compound can undergo various chemical reactions, making it a useful intermediate in organic synthesis. The phenylsulfonyl group can be oxidized to form sulfone derivatives, and the piperidine ring can undergo substitution reactions.

One notable application is in the synthesis of more complex piperidine derivatives. For example, it has been used as a starting material for the synthesis of 5-[1-(phenylsulfonyl)piperidin-4-yl]-1,3,4-oxadiazol-2-thiol and its derivatives, which have been investigated for their antibacterial activity. researchgate.net This involves a multi-step synthesis starting with the reaction of benzenesulfonyl chloride with ethyl isonipecotate to yield ethyl this compound-4-carboxylate. researchgate.net

Furthermore, derivatives of this compound have been synthesized and evaluated for their potential as acetylcholinesterase and butyrylcholinesterase inhibitors. tubitak.gov.tr These syntheses often involve modifications at the 4-position of the piperidine ring, starting from ethyl this compound-4-carboxylate. tubitak.gov.tr

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(benzenesulfonyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8H,2,5-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRYWBMTXKFQBCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90198344 | |

| Record name | Piperidine, 1-(phenylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5033-23-8 | |

| Record name | 1-(Phenylsulfonyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5033-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine, 1-(phenylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005033238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC14850 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14850 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperidine, 1-(phenylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies of 1 Phenylsulfonyl Piperidine

Established Synthetic Routes to 1-(Phenylsulfonyl)piperidine

The formation of the sulfonamide linkage in this compound is classically achieved through nucleophilic substitution, a cornerstone of organic synthesis.

Reaction of Piperidine (B6355638) with Phenylsulfonyl Chloride under Controlled Conditions

The most direct and widely employed method for synthesizing this compound is the reaction between piperidine and phenylsulfonyl chloride. This reaction, a type of N-sulfonylation, involves the nucleophilic attack of the secondary amine (piperidine) on the electrophilic sulfur atom of the sulfonyl chloride. The reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct that is formed, driving the reaction to completion. Common bases include tertiary amines like triethylamine or pyridine, which act as acid scavengers. The choice of solvent is crucial for ensuring the solubility of reactants and facilitating the reaction; chlorinated solvents such as dichloromethane (B109758) are frequently used. The reaction is often performed at reduced temperatures, such as 0 °C, to control the exothermic nature of the reaction and minimize side products.

Conventional Solution-Phase Synthesis Approaches

Conventional solution-phase synthesis represents the standard laboratory approach for this transformation. This method involves dissolving the reactants in a suitable organic solvent and allowing them to react for a period ranging from a few hours to overnight. Upon completion, a standard work-up procedure is required to isolate and purify the product. This typically involves washing the reaction mixture with aqueous solutions to remove the base hydrochloride salt and any unreacted starting materials. For instance, the organic layer may be washed with dilute acid, a saturated sodium bicarbonate solution, and brine. After drying the organic layer over an anhydrous agent like sodium sulfate, the solvent is removed under reduced pressure to yield the crude product, which can then be purified by recrystallization or column chromatography.

Table 1: Typical Reaction Parameters for Conventional Synthesis

| Parameter | Condition | Purpose |

| Reactants | Piperidine, Phenylsulfonyl Chloride | Formation of the sulfonamide bond |

| Base | Triethylamine or Pyridine | Acid scavenger (neutralizes HCl byproduct) |

| Solvent | Dichloromethane (DCM) | Solubilizes reactants |

| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes side reactions |

| Reaction Time | 5-6 hours | Allows for completion of the reaction |

| Work-up | Aqueous wash, extraction, drying | Isolation and purification of the product |

Advanced Synthetic Protocols for Enhanced Efficiency

To address the demand for greener, faster, and more efficient chemical processes, advanced synthetic protocols have been applied to the synthesis of sulfonamides, including this compound.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. africaresearchconnects.comresearchgate.net In the context of N-sulfonylation, microwave irradiation can dramatically reduce reaction times from hours to mere minutes while often improving product yields. africaresearchconnects.comresearchgate.net This enhancement is attributed to the efficient and rapid heating of the reaction mixture by microwaves, leading to a higher reaction rate. Importantly, many microwave-assisted sulfonylation reactions can be performed under solvent-free conditions, which aligns with the principles of green chemistry by reducing waste and avoiding the use of volatile organic compounds. africaresearchconnects.com This technique offers a significant improvement over traditional methods that rely on conventional heating. organic-chemistry.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Feature | Conventional Heating | Microwave Irradiation |

| Reaction Time | Hours | Minutes africaresearchconnects.comresearchgate.net |

| Energy Source | Oil bath, heating mantle | Microwave reactor |

| Heating | Conductive, slow, inefficient | Dielectric, rapid, efficient |

| Solvent Use | Often requires solvent | Can be solvent-free africaresearchconnects.com |

| Yield | Good to excellent | Often higher than conventional methods africaresearchconnects.com |

Solid-Support Catalysis in N-Sulfonylation Reactions

The use of solid-supported catalysts offers another avenue for enhancing the efficiency and sustainability of sulfonamide synthesis. Heterogeneous catalysts, such as certain types of clay (montmorillonite KSF, K10) and florisil, have been shown to effectively catalyze the N-sulfonylation of amines. scielo.br These solid supports can function as catalysts, facilitating the reaction on their surface, and are easily separated from the reaction mixture by simple filtration. scielo.br This simplifies the purification process, eliminates the need for aqueous work-ups, and allows for the potential reuse of the catalyst. scielo.br Furthermore, these reactions can often be performed in the absence of a solvent, further bolstering their environmental credentials. scielo.br The catalytic activity of these solid supports enhances reaction rates and yields, making them a valuable alternative to traditional homogeneous base systems. scielo.br

Synthesis of Functionalized this compound Derivatives

The synthesis of derivatives of this compound is crucial for developing new therapeutic agents and chemical probes. Functionalization can be achieved by modifying either the phenylsulfonyl moiety or the piperidine ring.

A primary strategy involves using substituted phenylsulfonyl chlorides as starting materials. By reacting piperidine with various functionalized sulfonyl chlorides (e.g., those bearing nitro, chloro, or methoxy groups), a diverse library of derivatives can be generated. tandfonline.com For example, reacting 1-benzhydryl-piperazine with 2-nitro-benzenesulfonyl chloride or 4-chloro-benzenesulfonyl chloride yields the corresponding functionalized sulfonamides. tandfonline.com Similarly, derivatives such as 1-(5-fluoro-2-methyl-benzenesulfonyl)-piperidine and 1-(4-methoxy-benzenesulfonyl)-piperidine have been synthesized from their respective sulfonyl chlorides. durham.ac.uk

Another approach involves the synthesis of a parent sulfonamide which is then further modified. For instance, a parent compound like 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine can be synthesized first, followed by substitution at the hydroxyl group with various electrophiles to create a series of O-substituted derivatives. nih.gov This multi-step approach allows for the introduction of a wide range of functional groups late in the synthetic sequence.

Table 3: Examples of Synthesized Functionalized Derivatives

| Derivative Name | Starting Materials | Reference |

| 1-(2-Nitro-benzensulfonyl)-4-benzhydryl-piperazine | 1-Benzhydryl-piperazine, 2-Nitro-benzenesulfonyl chloride | tandfonline.com |

| 1-(4-Chloro-benzensulfonyl)-4-benzhydryl-piperazine | 1-Benzhydryl-piperazine, 4-Chloro-benzenesulfonyl chloride | tandfonline.com |

| 1-[(3,5-Dichloro-2-hydroxyphenyl)sulfonyl]piperidine | Piperidine, 3,5-Dichloro-2-hydroxy benzenesulfonyl chloride | nih.gov |

| 1-(5-Fluoro-2-methyl-benzenesulfonyl)-piperidine | Piperidine, 5-Fluoro-2-methyl-benzenesulfonyl chloride | durham.ac.uk |

| 1-(4-Methoxy-benzenesulfonyl)-piperidine | Piperidine, 4-Methoxy-benzenesulfonyl chloride | durham.ac.uk |

Strategies for Carbon-Substituted Phenylsulfonylpiperidines (e.g., C-3, C-4)

Functionalization of the carbon backbone of the this compound ring, particularly at the C-3 and C-4 positions, is a key strategy for creating diverse molecular architectures. One common approach begins with the reaction of benzenesulfonyl chloride with appropriately substituted piperidine precursors, such as ethyl isonipecotate (ethyl piperidine-4-carboxylate) or ethyl nipecotate (ethyl piperidine-3-carboxylate). researchgate.netnih.gov This initial reaction yields either ethyl this compound-4-carboxylate or its C-3 analogue. researchgate.netnih.gov

These carboxylate derivatives serve as versatile intermediates for a variety of subsequent modifications. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form carboxamide derivatives. researchgate.net Alternatively, the ester can be converted into other functional groups, providing access to a broad spectrum of C-3 and C-4 substituted analogues. This foundational strategy allows for the systematic exploration of structure-activity relationships by introducing diverse substituents onto the piperidine ring.

Synthesis of N'-Substituted this compound-4-carbohydrazide Derivatives

A significant derivatization pathway for this compound involves the synthesis of carbohydrazide (B1668358) derivatives, particularly at the C-4 position. This process typically starts with ethyl this compound-4-carboxylate, which is treated with hydrazine hydrate, often in a solvent like methanol, to produce this compound-4-carbohydrazide. researchgate.netjcsp.org.pk This key intermediate serves as a nucleophile for the synthesis of a wide array of N'-substituted derivatives.

For instance, the carbohydrazide can be reacted with various isocyanates to form N'-substituted carbohydrazide ureas. nih.gov Another common strategy involves the cyclization of the carbohydrazide with carbon disulfide in a basic medium to form a 5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole-2-thiol ring system. researchgate.netjcsp.org.pk The thiol group on this oxadiazole ring can then be alkylated or arylated with different electrophiles to generate a library of S-substituted derivatives. researchgate.netjcsp.org.pk These multi-step syntheses highlight the utility of the carbohydrazide intermediate in building complex heterocyclic systems.

| Starting Material | Reagents | Intermediate | Final Product Class |

| Ethyl this compound-4-carboxylate | 1. Hydrazine Hydrate | This compound-4-carbohydrazide | N'-Substituted Carbohydrazides |

| This compound-4-carbohydrazide | 1. Carbon Disulfide, KOH 2. Alkyl/Aryl Halides | 5-(1-(Phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole-2-thiol | S-Substituted 1,3,4-Oxadiazole Derivatives |

| This compound-4-carbohydrazide | Isocyanates | - | N'-Substituted Carbohydrazide Ureas |

Preparation of N-Substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide Derivatives

A distinct class of derivatives is formed by attaching the entire phenylsulfonylpiperidine moiety to an acetamide (B32628) backbone. The synthesis of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives begins with the reaction of benzenesulfonyl chloride and 1-aminopiperidine. who.int This reaction, conducted under controlled pH conditions, yields the parent compound, N-(Piperidin-1-yl)benzenesulfonamide. who.int

The subsequent step involves the N-alkylation of this sulfonamide with various N-aryl/aralkyl-substituted-2-bromoacetamides. who.int This substitution is typically carried out in the presence of a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like N,N-Dimethylformamide (DMF). who.int This methodology allows for the introduction of a wide range of substituted aryl or aralkyl groups onto the acetamide nitrogen, leading to a diverse series of final compounds. who.int

Synthetic Scheme Overview

Step 1: Benzenesulfonyl chloride + 1-Aminopiperidine → N-(Piperidin-1-yl)benzenesulfonamide who.int

Step 2: N-(Piperidin-1-yl)benzenesulfonamide + N-aryl/aralkyl-substituted-2-bromoacetamides → N-Substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives who.int

Derivatization via Activated Diphenyl Sulfoxides for Glycosylation

The phenylsulfonylpiperidine framework has found application in the complex field of carbohydrate chemistry, specifically in glycosylation reactions. While direct derivatization of this compound itself is not the primary focus, related systems highlight the utility of sulfonyl-containing activating agents. The 1-benzenesulfinyl piperidine (BSP)/triflic anhydride (B1165640) system, which is structurally related, and the diphenyl sulfoxide (B87167) (Ph₂SO)/triflic anhydride method are used to activate thioglycoside donors for the formation of glycosidic bonds. nih.gov

In these reactions, diphenyl sulfoxide and trifluoromethanesulfonic anhydride (Tf₂O) are used to promote the challenging α-sialylation with 2-thiosialic acid donors. nih.gov The use of excess diphenyl sulfoxide is crucial as it suppresses the formation of undesired glycal byproducts by trapping the initial oxacarbenium ion intermediate. nih.gov This leads to the formation of covalent sulfonium (B1226848) salts, which act as reservoirs for the reactive species, ultimately leading to high yields for a range of primary, secondary, and tertiary glycosyl acceptors. nih.gov

Synthesis of Sulfonyl Piperidine Carboxamide Derivatives

The synthesis of carboxamide derivatives represents a major strategy for elaborating the this compound core. These syntheses often start from piperidine-3-carboxylic acid or piperidine-4-carboxylic acid precursors, where the nitrogen is first protected, for example, with a tert-butoxycarbonyl (Boc) group. researchgate.net The carboxylic acid is then coupled with various amines to form an amide bond. Subsequently, the protecting group is removed, and the piperidine nitrogen is reacted with a substituted sulfonyl chloride to yield the final sulfonyl piperidine carboxamide derivatives. researchgate.netnih.gov

Alternatively, the synthesis can commence with the formation of the phenylsulfonylpiperidine carboxylate ester, as described in section 2.3.1. The ester is then hydrolyzed to the carboxylic acid, which is activated and coupled with a diverse range of amines to produce the target carboxamides. nih.gov Amide coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of 1-hydroxybenzotriazole (HOBt) are commonly employed to facilitate this reaction. nih.gov

| Precursor | Key Steps | Final Product |

| N-Boc-Piperidine-3-carboxylic acid | 1. Amide coupling with amines 2. Deprotection 3. Reaction with sulfonyl chlorides | Sulfonyl piperidine-3-carboxamide derivatives researchgate.net |

| Ethyl this compound-4-carboxylate | 1. Hydrolysis to carboxylic acid 2. Amide coupling with amines (using EDCI/HOBt) | This compound-4-carboxamide derivatives nih.gov |

Synthetic Approaches to Related Phenylsulfonyl-Containing Heterocycles (e.g., Pyrroles)

The synthetic principles applied to piperidine can be extended to other nitrogen-containing heterocycles, such as pyrroles. The 1-(phenylsulfonyl) group serves as an effective N-blocking and directing group in pyrrole chemistry. cdnsciencepub.com The synthesis of 1-(phenylsulfonyl)pyrrole is typically achieved by reacting pyrrole with benzenesulfonyl chloride in the presence of a base, with phase-transfer catalysis sometimes employed to improve yields. cdnsciencepub.comchemicalbook.com

The phenylsulfonyl group deactivates the pyrrole ring towards electrophilic substitution but directs substitution primarily to the C-3 position under Friedel-Crafts acylation conditions, providing a valuable route to 3-acylpyrroles. cdnsciencepub.com However, this regiospecificity is not absolute; other electrophilic substitution reactions, such as alkylation, can yield mixtures of C-2 and C-3 substituted products or even favor C-2 substitution. cdnsciencepub.com More advanced methods for creating functionalized pyrroles involve using pyrrolylsulfonium salts as pseudohalide coupling partners in Stille couplings, offering a versatile route to substituted pyrroles that can subsequently be N-sulfonylated. bath.ac.uk

Chemical Reactivity and Reaction Mechanisms of 1 Phenylsulfonyl Piperidine and Its Analogs

Electrophilic Substitution Reactions Involving the Piperidine (B6355638) Ring

The reactivity of the piperidine ring in 1-(phenylsulfonyl)piperidine towards electrophiles is significantly diminished due to the presence of the strongly electron-withdrawing phenylsulfonyl group. This group reduces the electron density of the nitrogen atom through resonance and inductive effects, which in turn deactivates the adjacent carbons of the piperidine ring. Consequently, the ring is not susceptible to typical electrophilic substitution reactions that might be observed in more electron-rich heterocyclic systems. The nitrogen lone pair's involvement with the sulfonyl group makes it a poor directing group for electrophilic attack on the aliphatic ring. Reactions involving strong electrophiles would more likely target the electron-rich phenyl ring of the phenylsulfonyl group rather than the deactivated saturated piperidine ring.

Nucleophilic Reactivity of Nitrogen-Substituted Derivatives

The nitrogen atom in this compound is part of a sulfonamide functional group. The presence of the adjacent sulfonyl group makes the nitrogen lone pair significantly less available, rendering the nitrogen atom weakly nucleophilic compared to a typical secondary amine. fiveable.memasterorganicchemistry.com While direct reactions as a nucleophile are uncommon, the sulfonamide proton is acidic enough to be removed by a strong base. Deprotonation creates a highly nucleophilic nitrogen anion that can readily react with various electrophiles.

This enhanced nucleophilicity upon deprotonation is exploited in the synthesis of N-substituted derivatives. For instance, N-(Piperidin-1-yl) benzenesulfonamide (B165840) can be treated with sodium hydride (NaH) in N,N-Dimethylformamide (DMF) to generate the corresponding anion. This anion then serves as a potent nucleophile for substitution reactions with electrophiles like N-aryl/aralkyl-substituted-2-bromoacetamides to yield a series of N-substituted acetamide (B32628) derivatives. who.int This two-step process of deprotonation followed by alkylation is a key strategy for functionalizing the nitrogen atom of such sulfonamides. libretexts.org

| Parent Compound | Base/Solvent | Electrophile | Product Type | Reference |

|---|---|---|---|---|

| N-(Piperidin-1-yl) benzenesulfonamide | NaH / DMF | N-aryl/aralkyl-substituted-2-bromoacetamides | N-aryl/aralkyl- substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide | who.int |

Cycloaddition Chemistry in the Context of Phenylsulfonyl Dienes Leading to Piperidine Formation

The formation of piperidine rings can be achieved through cycloaddition reactions, particularly the aza-Diels-Alder reaction, which is a powerful tool for constructing six-membered nitrogen-containing heterocycles. wikipedia.orgrsc.org In this context, N-sulfonyl groups are often used to activate the dienophile or as part of the diene, facilitating the [4+2] cycloaddition. The reaction typically involves a conjugated diene reacting with a dienophile (an alkene or alkyne) to form a cyclohexene (B86901) derivative. masterorganicchemistry.comkhanacademy.org In the aza-Diels-Alder variant, an imine acts as the dienophile, leading to the formation of a tetrahydropyridine (B1245486) ring, a direct precursor to piperidine upon reduction.

N-sulfonyl imines are particularly effective dienophiles because the electron-withdrawing sulfonyl group lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the imine, accelerating the reaction with an electron-rich diene. youtube.com For example, the reaction of an N-sulfonyl imine with an electron-rich diene, often catalyzed by a Lewis acid, can produce substituted piperidine precursors. rsc.org

Alternatively, N-sulfonyl-1-azadienes can serve as the four-pi-electron component in reactions with alkenes. These reactions provide a direct route to functionalized piperidine derivatives. The stereochemical and regiochemical outcomes of these cycloadditions are often highly predictable, making them valuable in complex molecule synthesis. nih.gov

| Reaction Type | Diene (4π component) | Dienophile (2π component) | Initial Product | Reference |

|---|---|---|---|---|

| Normal-demand aza-Diels-Alder | Electron-rich diene (e.g., Danishefsky's diene) | N-Sulfonyl imine | Tetrahydropyridine derivative | rsc.org |

| Inverse-demand aza-Diels-Alder | N-Sulfonyl-1-azadiene | Electron-rich alkene | Tetrahydropyridine derivative | nih.gov |

Role as a Glycosidic Bond Donor in Solid-Phase Peptide Synthesis

While this compound itself is not typically cited as a glycosyl donor, the closely related sulfoxide (B87167) analog, 1-(Phenylsulfinyl)piperidine , finds application in glycosylation chemistry. sigmaaldrich.com Glycosylation is a critical reaction for the synthesis of complex carbohydrates, oligosaccharides, and glycoconjugates like glycopeptides. umsl.edu In these reactions, a glycosyl donor, which has a leaving group at the anomeric carbon (C1), reacts with a glycosyl acceptor (an alcohol) to form a glycosidic bond.

The activation of sulfoxide-based donors, such as those derived from 1-(phenylsulfinyl)piperidine, is commonly achieved with triflic anhydride (B1165640) (Tf2O). nih.gov This combination creates a highly reactive intermediate that facilitates the displacement by the acceptor molecule. 1-(Phenylsulfinyl)piperidine has been used as a reagent in selective glycosylations and for the synthesis of oligosaccharide repeating units. sigmaaldrich.com The efficiency and stereoselectivity of glycosylation reactions are highly dependent on the nature of the leaving group, protecting groups on the sugar, and the activation conditions. beilstein-journals.org Sulfoxide-based methods are part of a broader class of glycosylation strategies that utilize sulfur-based leaving groups, such as thioglycosides, due to their stability and tunable reactivity. umsl.edunih.gov

Reactivity in the Formation of Sulfonium (B1226848) Ions

The sulfur atom in this compound exists in a high oxidation state (S(VI)) and is part of a sulfonyl group. This sulfur is highly electron-deficient and sterically hindered by two oxygen atoms and two carbon atoms (one from the phenyl ring, one from the nitrogen). Consequently, it is not susceptible to alkylation by typical electrophiles like alkyl halides to form a sulfonium ion ([R₃S]⁺). wikipedia.org The formation of sulfonium salts typically involves the S-alkylation of thioethers (sulfides), which possess a nucleophilic lone pair of electrons on a divalent sulfur atom. wikipedia.orgbritannica.com

While direct formation of a stable sulfonium salt from the sulfonyl group of this compound is not a characteristic reaction, sulfonium ions can be generated as reactive intermediates from related sulfur compounds like sulfoxides. acs.org For example, the reaction of a sulfoxide with an activating agent can lead to the formation of an oxosulfonium ion, which is a key step in Pummerer-type reactions and certain glycosylation methods. acs.org Aryl sulfonium salts are also recognized as valuable electrophilic partners in cross-coupling reactions, but these are typically prepared from sulfides or by modifying aromatic rings, not from the reduction-resistant sulfonyl group. nih.govrwth-aachen.de

Mechanism of Action as an Activated Diphenyl Sulfoxide

The mechanism discussed in this context does not directly involve this compound but rather explains the action of a related organosulfur reagent system, diphenyl sulfoxide (Ph₂SO) and triflic anhydride (Tf₂O), which is a powerful promoter for glycosylation reactions. nih.govacs.org This system is used for the dehydrative glycosylation of hemiacetal donors and the activation of thioglycosides. nih.govacs.org

The mechanism proceeds through the following key steps:

Activation of Diphenyl Sulfoxide : Triflic anhydride, a powerful electrophile, reacts with the nucleophilic oxygen of diphenyl sulfoxide to form a highly reactive triflyloxy sulfonium species. nih.gov

Formation of a Glycosyl Oxosulfonium Intermediate : This activated sulfonium species reacts with the hydroxyl group of a hemiacetal glycosyl donor at the anomeric carbon. This results in the formation of a glycosyl oxosulfonium intermediate, with the elimination of triflic acid. acs.orgacs.org This intermediate effectively converts the hydroxyl group into an excellent leaving group.

Nucleophilic Attack : A glycosyl acceptor (an alcohol) attacks the anomeric carbon of the activated donor.

Glycosidic Bond Formation : The attack displaces the leaving group (regenerating diphenyl sulfoxide) and forms the new glycosidic bond. acs.org

Oxygen-18 labeling studies have confirmed that the reaction proceeds via the formation of this anomeric oxosulfonium intermediate, rather than through a glycosyl triflate. acs.org This activation method is a cornerstone of modern carbohydrate chemistry, enabling the synthesis of complex oligosaccharides. nih.gov

Applications in Advanced Organic Synthesis

1-(Phenylsulfonyl)piperidine as a Versatile Building Block in Complex Molecule Synthesis

This compound serves as a foundational element in the synthesis of more complex molecules, particularly those containing the piperidine (B6355638) ring system. The phenylsulfonyl group acts as an activating and protecting group, facilitating a variety of chemical transformations. Researchers have developed novel methods to simplify the synthesis of piperidines, which are key structural components in many pharmaceuticals. news-medical.net This includes the creation of polyhydroxylated piperidines, which are of significant interest in medicinal chemistry. nih.gov The development of new building blocks derived from this compound allows for the stereodivergent synthesis of a range of hydroxylated piperidines. nih.gov

The versatility of such building blocks is showcased in their application in multicomponent reactions to generate diverse, drug-like molecules. beilstein-journals.org This approach allows for the efficient construction of complex scaffolds from readily available starting materials. beilstein-journals.org

Application in Natural Product Synthesis (e.g., Epibatidine Precursors)

While direct synthesis of epibatidine from this compound is not prominently documented in the provided research, the synthesis of related complex natural products underscores the utility of similar building blocks. For instance, a synthetic pathway to epibatidine, a potent analgesic alkaloid, has been conceptualized using a Diels-Alder cycloaddition of a substituted pyrrole derivative. wright.edu Epibatidine's unique structure and significant biological activity have made it a target for numerous synthetic efforts. wright.edunih.gov

The synthesis of complex natural products often relies on the strategic use of building blocks that allow for the controlled introduction of functional groups and stereocenters. The principles demonstrated in the synthesis of epibatidine precursors, such as the use of sulfonyl-activated rings, are applicable to the broader use of compounds like this compound in natural product synthesis.

Use in Glycan Array Synthesis for Affinity Studies

The closely related compound, 1-(phenylsulfinyl)piperidine, is utilized as a reagent in the synthesis of glycan arrays. sigmaaldrich.comchemdad.comscientificlabs.ie These arrays are powerful tools for studying the binding affinities of proteins, such as influenza hemagglutinins, to various carbohydrate structures. sigmaaldrich.comscientificlabs.ie Glycan microarrays, constructed by coupling functionalized glycans to a solid support, allow for the high-throughput screening of glycan-binding proteins. nih.gov This technology is instrumental in understanding the biological roles of protein-glycan interactions. nih.gov

| Application | Compound Used | Purpose |

| Glycan Array Synthesis | 1-(Phenylsulfinyl)piperidine | Reagent for creating arrays to study glycan-protein binding affinities. sigmaaldrich.comchemdad.comscientificlabs.ie |

Utility in the Development of Orthogonal Protecting Groups for Oligosaccharide Synthesis

In the field of carbohydrate chemistry, 1-(phenylsulfinyl)piperidine is employed as a reagent for the synthesis of orthogonal protecting groups. sigmaaldrich.comchemdad.comscientificlabs.ie These protecting groups are essential for the preparation of highly branched oligosaccharides, as they allow for the selective protection and deprotection of hydroxyl groups during a multi-step synthesis. sigmaaldrich.comchemdad.comresearchgate.net The strategic use of orthogonal protecting groups is a cornerstone of modern oligosaccharide synthesis, enabling the construction of complex carbohydrate structures with high precision. researchgate.net

Contribution to the Synthesis of Oligosaccharide Repeating Units (e.g., E. coli O-antigenic polysaccharides)

1-(Phenylsulfinyl)piperidine also serves as a reagent in the synthesis of tetrasaccharide repeating units that are structurally related to the O-antigenic polysaccharides of E. coli. sigmaaldrich.comchemdad.comscientificlabs.ie O-antigens are components of the lipopolysaccharide layer of Gram-negative bacteria and are important targets for the development of vaccines and diagnostics. mdpi.comnih.govmdpi.com The ability to synthesize these complex oligosaccharide structures is crucial for advancing our understanding of bacterial pathogenesis and for the development of new therapeutic strategies.

| Synthetic Target | Reagent | Significance |

| Oligosaccharide Repeating Units | 1-(Phenylsulfinyl)piperidine | Synthesis of structures related to E. coli O-antigens for biomedical research. sigmaaldrich.comchemdad.comscientificlabs.ie |

Precursor for Aminoglycoside Antibiotic Preparation

The compound 1-(phenylsulfinyl)piperidine has been identified as a reagent that can be used in the preparation of aminoglycoside antibiotics. chemdad.com Aminoglycosides are a class of potent antibiotics that are essential for treating severe bacterial infections. nih.gov The development of new synthetic routes to these complex molecules is an ongoing area of research aimed at combating antibiotic resistance. nih.gov

Role in Enzyme Stabilizer Design

1-(Phenylsulfinyl)piperidine is also used as a reagent in the design of enzyme stabilizers. sigmaaldrich.comchemdad.comscientificlabs.ie Enzyme stability is a critical factor in many industrial and therapeutic applications. nih.gov Computational and experimental methods are employed to engineer enzymes with enhanced stability, and reagents like 1-(phenylsulfinyl)piperidine can play a role in the chemical modifications used to achieve this goal. nih.gov

Biological Activities and Mechanistic Insights in Medicinal Chemistry

Enzyme Inhibition Studies

Derivatives of 1-(phenylsulfonyl)piperidine have been synthesized and evaluated for their ability to inhibit various enzymes, demonstrating the versatility of this chemical backbone in creating targeted therapeutic agents.

Cholinesterase (AChE and BChE) Inhibition Activities

Cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical targets in the management of neurodegenerative disorders like Alzheimer's disease. nih.gov These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine, and their inhibition can enhance cholinergic neurotransmission in the brain. nih.govsemanticscholar.org

A series of N-aryl/aralkyl substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives were synthesized and assessed for their inhibitory potential against both AChE and BChE. who.int The parent compound, N-(Piperidin-1-yl)benzenesulfonamide, was derived from the reaction of benzenesulfonyl chloride and 1-aminopiperidine. who.int Subsequent substitution at the nitrogen atom yielded a series of acetamide (B32628) derivatives that displayed promising inhibitory activity against these enzymes. who.int

| Compound Series | Target Enzyme | Observed Activity | Reference |

|---|---|---|---|

| N-aryl/aralkyl substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide (7a-k) | Acetylcholinesterase (AChE) | Promising inhibitory activity | who.int |

| N-aryl/aralkyl substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide (7a-k) | Butyrylcholinesterase (BChE) | Promising inhibitory activity | who.int |

The development of cholinesterase inhibitors often involves modifying a core structure to optimize its interaction with the enzyme's active site. For derivatives containing the piperidine (B6355638) moiety, structure-activity relationship (SAR) studies have revealed several key principles. The N-benzylpiperidine moiety, in particular, has been a foundation for potent inhibitors. uj.edu.pl

In studies of related structures, replacing certain moieties with others, such as an isoindoline (B1297411) with an indanone group, can be done without a significant loss of potency, indicating structural flexibility in inhibitor design. nih.gov For instance, the compound 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine was identified as a highly potent and selective AChE inhibitor. nih.gov The introduction of a phenyl group on the nitrogen atom of amide moieties in other piperidine series has also been shown to enhance anti-AChE activity. nih.gov The presence of hydroxyl and methoxyl groups, as well as a cationic nitrogen in a heterocyclic system, can positively influence the inhibitory potential of a compound. mdpi.com

The crystal structure of cholinesterases reveals two primary binding sites: the catalytic active site (CAS) and a peripheral anionic site (PAS). nih.gov Effective inhibitors often interact with both sites. Molecular docking studies on related sulfonamide derivatives suggest that the oxygen atoms of the sulfonamide group can form hydrogen bonds with key amino acid residues, such as Tyr121, in the active site gorge of AChE. nih.gov

Simultaneously, other parts of the molecule, like a phthalimide (B116566) moiety in some designs, can engage in π–π stacking interactions with residues like Trp84, which is located at the bottom of the gorge. nih.gov This dual binding ability, interacting with both the CAS and PAS, is a characteristic of potent inhibitors. uj.edu.plnih.gov The binding mode can differ significantly between AChE and BChE due to variations in their active site gorges, allowing for the design of selective inhibitors. nih.gov For example, while some ligands bind to the PAS in AChE, they may extend from the acyl- and choline-binding pockets to the PAS in BChE. nih.gov Kinetic studies on related piperidine-based inhibitors have often categorized their mechanism as a mixed-type inhibition, indicating that they can bind to both the free enzyme and the enzyme-substrate complex. nih.gov

Lipoxygenase (LOX) Enzyme Inhibition

Lipoxygenases (LOX) are enzymes involved in the metabolic pathway of arachidonic acid, leading to the production of leukotrienes, which are mediators of inflammation. nih.govnih.gov As such, LOX inhibitors are pursued for their potential as anti-inflammatory agents. nih.gov The same series of N-aryl/aralkyl substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives evaluated for cholinesterase inhibition were also tested against LOX enzymes. who.int The results indicated that while some of the synthesized compounds displayed promising activity, others were inactive, suggesting that specific structural features are required for effective LOX inhibition within this chemical class. who.int

| Compound Series | Target Enzyme | Observed Activity | Reference |

|---|---|---|---|

| N-aryl/aralkyl substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide (7a-k) | Lipoxygenase (LOX) | Some compounds showed promising activity, while others were inactive. | who.int |

Design of Enzyme Stabilizers Using this compound Derivatives

While direct studies on this compound for enzyme stabilization are not widely documented, the closely related compound, 1-(phenylsulfinyl)piperidine, has been noted for its application in the design of enzyme stabilizers. sigmaaldrich.com This suggests that the broader phenylsulfonyl/sulfinyl piperidine scaffold may have utility as a chemical tool or reagent in synthetic pathways aimed at creating molecules that can stabilize enzyme conformations, a critical aspect in biotechnology and drug development. sigmaaldrich.com

Receptor Antagonism and Modulation of Biological Pathways

The piperidine ring is a common structural feature in many compounds designed to interact with G-protein-coupled receptors (GPCRs) and ion channels. Although research focusing specifically on this compound in this context is limited, the broader class of piperidine derivatives has been extensively studied for receptor antagonism and pathway modulation.

For example, various piperidine derivatives have been identified as potent antagonists for the Histamine H3 and Sigma-1 receptors, which are targets for neurological and psychiatric disorders. nih.gov In other research, piperidine carboxamides have been reported as potent, noncovalent agonists of the transient receptor potential ankyrin 1 (TRPA1) channel, a target for pain and respiratory diseases. nih.gov These examples highlight the potential of the piperidine core, a key component of this compound, to serve as a scaffold for developing modulators of diverse biological pathways.

Antimicrobial Activities

Derivatives of this compound have been synthesized and evaluated for their antibacterial properties. A series of S-substituted derivatives of 5-[1-(phenylsulfonyl)piperidin-4-yl]-1,3,4-oxadiazol-2-thiol showed antibacterial activity that ranged from moderate to excellent against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Shigella sonnei, Escherichia coli) bacteria. researchgate.net The study indicated that the nature of the substitution on the sulfur atom of the thiol group significantly influenced the level of antibacterial activity. researchgate.net

Other studies on various piperidine derivatives have shown that these compounds generally exhibit higher activity against Gram-positive bacteria compared to Gram-negative bacteria. tandfonline.comnih.gov For example, certain piperidine-substituted halogenobenzene derivatives inhibited the growth of S. aureus and B. subtilis with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 512 µg/ml, while showing poorer activity against Gram-negative species like E. coli and Klebsiella pneumoniae. tandfonline.comnih.gov This difference in activity is often attributed to the structural differences in the cell walls of Gram-positive and Gram-negative bacteria. tandfonline.com The synthesis of various benzoyl and sulfonyl derivatives of piperidine-4-carboxamide has also been reported, with some compounds showing moderate antibacterial effects against tested strains. researchgate.net

| Derivative Class | Gram-Positive Bacteria | Gram-Negative Bacteria | General Findings |

| 5-[1-(phenylsulfonyl)piperidin-4-yl]-1,3,4-oxadiazol-2-thiol derivatives | Active (B. subtilis, S. aureus) researchgate.net | Active (S. sonnei, E. coli) researchgate.net | Activity varied from moderate to excellent based on substitution. researchgate.net |

| Piperidine-substituted halogenobenzenes | Active (S. aureus, B. subtilis) tandfonline.comnih.gov | Poor activity (Y. enterocolitica, E. coli, K. pneumoniae) tandfonline.comnih.gov | Generally lower activity against Gram-negative bacteria. tandfonline.com |

| Piperidine-4-carboxamide sulfonyl derivatives | Active | Active | Least to moderate antibacterial effects observed. researchgate.net |

The antifungal potential of piperidine derivatives has also been investigated. In a study of piperidine-substituted halogenobenzene derivatives, compounds that were active against bacteria also inhibited the growth of the yeast-like fungus Candida albicans, with MIC values between 32 and 64 µg/ml. tandfonline.com

However, the antifungal activity of piperidine derivatives can be highly variable and species-dependent. For instance, a study on six novel piperidine derivatives found that none of the compounds were active against the fungal species Fusarium verticilliodes, Candida utilis, and Penicillium digitatum. researchgate.net In contrast, some of these same compounds showed varying degrees of inhibition against Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans. researchgate.net Another study involving benzoyl and sulfonyl derivatives of piperidine-4-carboxamide reported that one compound expressed moderate antifungal activity against some filamentous fungi and yeast. researchgate.net These findings suggest that while the phenylsulfonylpiperidine scaffold can be a basis for antifungal agents, the activity is highly dependent on the specific substitutions and the target fungal species.

| Derivative Class | Active Against | Inactive Against |

| Piperidine-substituted halogenobenzenes | Candida albicans tandfonline.comnih.gov | Not specified |

| Novel piperidine derivatives | Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, Candida albicans researchgate.net | Fusarium verticilliodes, Candida utilis, Penicillium digitatum researchgate.net |

| Piperidine-4-carboxamide sulfonyl derivatives | Some filamentous fungi and yeast researchgate.net | Not specified |

Broad-Spectrum Pharmacological Potential

The this compound scaffold and its derivatives are being explored for a wide range of therapeutic applications beyond neuropharmacology and antimicrobial activity, including antitumor and antidiabetic uses.

Antitumor Potential: The piperidine moiety is a component of many natural alkaloids with anticancer properties, such as piperine. frontiersin.org Synthetic derivatives are also under active investigation. As detailed in section 5.2.2, the phenyl sulfonyl piperidine derivative PSP205 exhibits antitumor activity by inducing apoptosis in colon cancer cells. acs.orgacs.org Other research has focused on incorporating the phenylsulfonylpiperazine moiety into different molecular scaffolds. For example, a series of 7-(4-substituted piperazin-1-yl)fluoroquinolone derivatives, including those with arylsulfonyl groups, were shown to exhibit potent and broad-spectrum antitumor activities against 60 human cell lines. tandfonline.com Similarly, a derivative from the phenylsulfonylpiperazine class, (4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone, was identified as a promising antitumor agent, showing high cytotoxicity and selectivity against the luminal breast cancer cell line MCF7. nih.gov

Antidiabetic Potential: Piperidine and its derivatives are also being investigated as potential antidiabetic agents. mdpi.com For instance, a novel piperidine derivative, 4-methyl-1-({2,3,5,6-tetramethyl-4-[(4-methylpiperidinyl)methyl]phenyl}methyl)piperidine, demonstrated significant in vitro inhibitory activity against the α-amylase enzyme, surpassing the effect of the standard drug acarbose. mdpi.com While direct studies on this compound for diabetes are limited, related structures like 1-benzhydryl-piperazine sulfonamide derivatives have been evaluated for in vivo antidiabetic activity in streptozotocin-induced diabetic rats. researchgate.net The results from this study indicated that the presence of a sulfonyl functional group played an important role in the observed antidiabetic activity, suggesting that phenylsulfonylpiperidine derivatives could be a worthwhile area for future antidiabetic research. researchgate.net

Potential as Lead Compounds in Drug Discovery

The this compound scaffold has emerged as a promising starting point for the development of novel therapeutic agents, particularly in the inhibition of cholinesterase enzymes, which are key targets in the management of Alzheimer's disease. tubitak.gov.trtubitak.gov.trwho.int Researchers have synthesized and evaluated various derivatives, demonstrating that modifications to this core structure can lead to potent and selective enzyme inhibitors.

One notable study focused on a series of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives. tubitak.gov.tr These compounds were assessed for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Several derivatives exhibited significant inhibitory activity, with IC50 values in the micromolar range. For instance, the compound with a 4-methylbenzenesulfonyl group (4g) showed an IC50 of 1.21 ± 0.01 µM against AChE and 2.12 ± 0.04 µM against BChE. An even more potent inhibitor was the derivative with a 4-nitrobenzenesulfonyl group (4m), which displayed an IC50 of 0.91 ± 0.01 µM against AChE and 1.93 ± 0.03 µM against BChE. tubitak.gov.tr

Another series of related compounds, N-aryl/aralkyl substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamides, also demonstrated significant potential as cholinesterase inhibitors. who.int Within this series, a compound featuring a 2,4-dichlorophenyl group (7j) was identified as a particularly potent inhibitor of butyrylcholinesterase, with an IC50 value of 3.45 ± 0.09 µM. who.int These findings underscore the value of the this compound core as a lead structure that can be chemically modified to optimize inhibitory activity against specific biological targets. The collective data from these studies strongly suggest that the this compound scaffold is a viable and promising framework for the discovery of new drug candidates. tubitak.gov.trwho.int

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition by N'-[(Aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide Derivatives tubitak.gov.tr

| Compound | R Group | AChE IC50 (µM) | BChE IC50 (µM) |

| 4g | 4-Methylbenzenesulfonyl | 1.21 ± 0.01 | 2.12 ± 0.04 |

| 4i | 2,4,6-Trimethylbenzenesulfonyl | 1.12 ± 0.02 | 2.01 ± 0.02 |

| 4m | 4-Nitrobenzenesulfonyl | 0.91 ± 0.01 | 1.93 ± 0.03 |

| 4n | 2-Naphthalenesulfonyl | 1.01 ± 0.03 | 2.05 ± 0.01 |

Table 2: Butyrylcholinesterase (BChE) Inhibition by N-Aryl/aralkyl substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide Derivatives who.int

| Compound | R Group | BChE IC50 (µM) |

| 7a | Phenyl | 15.12 ± 0.12 |

| 7d | 4-Methylphenyl | 12.18 ± 0.11 |

| 7j | 2,4-Dichlorophenyl | 3.45 ± 0.09 |

Interactions with Biological Macromolecules (e.g., hydrogen bonding, π-π stacking)

Molecular docking studies have provided valuable insights into the specific interactions between this compound derivatives and their biological targets, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). tubitak.gov.tr These computational analyses have revealed the importance of various non-covalent interactions, including hydrogen bonding and π-π stacking, in the binding of these inhibitors to the enzyme active sites.

In the case of the N'-[(aryl/alkyl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives, molecular docking simulations have elucidated the binding modes of the most potent inhibitors within the active sites of both AChE and BChE. tubitak.gov.tr For the highly active compound 4m (with a 4-nitrobenzenesulfonyl moiety), the docking study revealed that the oxygen atoms of the sulfonyl group are involved in hydrogen bonding with amino acid residues in the active site. Furthermore, the aromatic rings of the phenylsulfonyl group and the substituted aryl group can engage in π-π stacking interactions with aromatic residues, such as tryptophan and tyrosine, which are known to be present in the active site gorge of cholinesterases. tubitak.gov.tr

Similarly, the binding models for other potent compounds in this series, such as 4g, 4i, and 4n, indicate that the phenylsulfonyl moiety plays a crucial role in anchoring the molecule within the active site through these non-covalent interactions. tubitak.gov.tr The piperidine ring, being a flexible component, can adopt a conformation that allows for optimal positioning of the key interacting groups. The combination of hydrogen bonds formed by the sulfonyl and carbohydrazide (B1668358) groups, along with the π-π stacking of the aromatic rings, contributes to the stable binding of these derivatives and their subsequent inhibitory effect on the enzymes. tubitak.gov.tr These detailed mechanistic insights at the molecular level are instrumental in the rational design of more potent and selective inhibitors based on the this compound scaffold.

Computational Studies and Molecular Modeling in Drug Discovery

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is frequently used to predict the binding mode and affinity of a small molecule ligand to the binding site of a target protein, providing critical insights into the molecular basis of its biological activity.

Molecular docking simulations have been employed to study the interaction of 1-(Phenylsulfonyl)piperidine derivatives with various protein targets. For instance, in the search for potential treatments for COVID-19, an in-house library of 210 biologically active compounds, including piperidine-based molecules, was virtually screened against the main protease (Mpro) of the SARS-CoV-2 virus. sciengpub.irresearchgate.net This screening identified several derivatives of this compound as potential inhibitors. sciengpub.ir Docking studies revealed specific interactions between these compounds and the active site of the protease. For example, certain derivatives were shown to form hydrogen bonds with key amino acid residues like Thr199 through their sulfonamide group. researchgate.net

The papain-like protease (PLpro) is another crucial enzyme for SARS-CoV-2 replication and a key drug target. nih.govnih.govmdpi.com Computational studies have been used to analyze the binding of various ligands to PLpro, identifying key residues such as Tyr268 and Gln269 as important for stabilizing ligand binding. nih.govmdpi.com While specific docking results for the parent this compound are not detailed, the successful application of these methods to similar piperidine-containing molecules highlights the utility of this approach. nih.gov

In other studies, derivatives like 1-arylsulfonyl-4-phenylpiperazine, which shares a similar structural motif, were docked against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. However, these particular compounds showed weak to no inhibitory activity in enzymatic assays, a finding supported by the docking simulations. researchgate.net

Table 1: Example of Molecular Docking Interactions of a Piperidine (B6355638) Derivative with COVID-19 Protease

| Compound Class | Target Protein | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| Piperidine Derivative | SARS-CoV-2 Mpro | Thr199 | Hydrogen Bonding (with sulfonamide group) | researchgate.net |

A primary outcome of molecular docking is the detailed visualization of how a ligand fits into the binding pocket of a protein. mdpi.com These simulations can identify the most energetically favorable binding pose of the ligand, revealing crucial interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces that contribute to binding affinity. researchgate.net

For example, in the virtual screening of piperidine-based molecules against COVID-19 targets, the binding site center for the main protease was defined by specific coordinates (x: -11.683, y: 14.686, z: 65.363) within a grid box, allowing for a focused search for potential inhibitors. researchgate.net The analysis of the top-ranked poses from these simulations elucidates the specific orientation of the this compound scaffold within the active site, guiding further structural modifications to enhance binding. The identification of these binding modes is a critical step in structure-based drug design, where the three-dimensional structure of the target is known. slideshare.net

Virtual Screening Methodologies

Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. sciengpub.ir

In silico screening has proven to be a revolutionary approach in the pharmaceutical industry, enabling the rapid evaluation of vast chemical libraries that would be impractical to test experimentally. sciengpub.ir This method has been applied to identify potential therapeutic activities for compounds containing the this compound core.

A notable example is the virtual screening of an in-house library of biologically active compounds against COVID-19 targets. sciengpub.ir This process involves computationally docking each compound from the library into the active site of the target protein and ranking them based on a scoring function that estimates binding affinity. schrodinger.com Through this process, several piperidine-based compounds, including derivatives of this compound, were prioritized for further investigation based on their favorable docking scores. sciengpub.irresearchgate.net This highlights the power of virtual screening to quickly narrow down a large number of compounds to a manageable few with a higher probability of being active. schrodinger.com

Computer-Aided Drug Design (CADD) encompasses a range of computational methods used to accelerate and support the drug design process. omicsonline.orgucsd.edu Once initial "hit" compounds are identified, for instance through virtual screening, CADD techniques are employed to optimize their structure to improve potency, selectivity, and pharmacokinetic properties. nih.govoncodesign-services.com

These approaches can be broadly categorized as either structure-based or ligand-based. nih.gov Structure-based drug design (SBDD) relies on the 3D structure of the target protein to guide the design of more effective ligands. slideshare.net Ligand-based drug design (LBDD) is used when the structure of the target is unknown and relies on the knowledge of other molecules that bind to it. nih.gov For derivatives of this compound, where docking studies have provided insights into binding modes, SBDD approaches can be used to rationally design new analogs with enhanced interactions with the target protein, leading to improved therapeutic potential.

Structure-Activity Relationship (SAR) Validation through Computational Chemistry

Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry that involves understanding how modifications to a molecule's structure affect its biological activity. oncodesign-services.com Computational chemistry provides powerful tools to build and validate SAR models, accelerating the optimization of lead compounds. oncodesign-services.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) is a key computational technique in this domain. nih.govresearchgate.net QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity. nih.gov By developing QSAR models for a series of this compound derivatives, researchers can predict the activity of new, unsynthesized compounds and prioritize the most promising candidates for synthesis and testing. researchgate.net These models are built using descriptors that quantify various physicochemical properties of the molecules and are validated internally and externally to ensure their predictive power. nih.govresearchgate.net For example, a QSAR study on piperidine derivatives developed robust models based on 3D and 2D descriptors to predict inhibitory activity against specific targets, demonstrating the utility of this approach in guiding drug design. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-arylsulfonyl-4-phenylpiperazine |

| N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl)piperidine-4-carbohydrazide |

| N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide |

| Acetylcholinesterase (AChE) |

Molecular Dynamics Simulations to Elucidate Protein-Ligand Stability

Molecular Dynamics (MD) simulations offer a powerful computational microscope to observe the physical movements of atoms and molecules over time, providing a dynamic picture of how a ligand like a this compound derivative interacts with its target protein. semanticscholar.org This technique is crucial for assessing the stability of a predicted binding pose, which is a key determinant of a compound's efficacy. dntb.gov.ua

Researchers utilize MD simulations to monitor several parameters that collectively define the stability of the protein-ligand complex. A primary metric is the Root Mean Square Deviation (RMSD), which measures the average deviation of a ligand's position from its initial docked pose over the course of the simulation. researchgate.net A low and stable RMSD value suggests that the ligand remains securely bound in the target's active site. nih.gov In a study on piperidine derivatives targeting the main protease (MPro) of SARS-CoV-2, stable RMSD values for the complexes indicated adequate dynamic stability. nih.gov

Another critical aspect analyzed is the network of hydrogen bonds formed between the ligand and the protein. researchgate.net Hydrogen bonds are vital for anchoring the ligand in the binding pocket, and their persistence throughout the simulation is a strong indicator of a stable interaction. researchgate.net Computational studies on piperidine-based compounds targeting the sigma 1 receptor (S1R) have used MD simulations to identify the crucial amino acid residues involved in these interactions, providing a roadmap for structure-based optimization. nih.govrsc.org

The binding free energy, often calculated using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA), provides a quantitative estimate of the binding affinity. nih.gov For a series of designed piperidine derivatives, these calculations revealed net binding free energies ranging from -4.29 to -6.78 kcal/mol, helping to prioritize the most promising candidates for further investigation. nih.gov

| Parameter | Description | Significance in Stability Analysis |

| RMSD (Root Mean Square Deviation) | Measures the average change in the displacement of a selection of atoms for a particular frame with respect to a reference frame. | Low and stable values indicate the ligand does not significantly deviate from its initial binding pose, suggesting a stable complex. nih.gov |

| RMSF (Root Mean Square Fluctuation) | Measures the deviation of each particle (e.g., an amino acid residue) from its reference position over the course of a simulation. | Highlights flexible regions of the protein and ligand, indicating which parts of the complex are more dynamic during the interaction. nih.gov |

| Radius of Gyration (Rg) | A measure of the compactness of the protein structure. | A stable Rg value suggests that the protein's overall folding remains intact and is not disrupted by the binding of the ligand. nih.gov |

| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the protein and the ligand over time. | A high number of persistent hydrogen bonds is a strong indicator of a stable and specific protein-ligand interaction. researchgate.net |

| Binding Free Energy (e.g., MMPBSA) | A quantitative estimation of the binding affinity between the ligand and the protein. | Lower (more negative) values indicate a stronger and more favorable binding interaction. nih.gov |

This interactive table summarizes key parameters evaluated during Molecular Dynamics (MD) simulations to assess the stability of protein-ligand complexes.

Advanced MD techniques such as Binding Pose Metadynamics (BPMD) and Thermal Titration Molecular Dynamics (TTMD) can further probe ligand stability. nih.govnih.gov BPMD uses a biasing force to accelerate the unbinding process, allowing for a rapid assessment of pose stability, while TTMD evaluates the persistence of the native binding mode across a series of simulations at increasing temperatures to qualitatively estimate complex stability. nih.govnih.gov

Optimization of Molecular Properties and Anticipated Biological Outputs via Computational Analysis

Computational analysis plays a pivotal role in refining the structure of a lead compound like this compound to enhance its desired biological effects. A primary tool in this endeavor is the Quantitative Structure-Activity Relationship (QSAR) model. nih.gov QSAR studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.com

The development of a robust QSAR model involves calculating a set of molecular descriptors for each compound. These descriptors quantify various physicochemical properties, including:

Topological and 2D Descriptors : These describe the connectivity and 2D structure of the molecule.

3D Descriptors : These capture information about the three-dimensional shape and steric properties of the molecule. nih.gov

Electronic Descriptors : Properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide insight into a molecule's reactivity. nih.gov

Physicochemical Properties : Parameters like lipophilicity (log P) and topological polar surface area (TPSA) are crucial for predicting a drug's absorption and permeability. mdpi.com

In a study on furan-pyrazole piperidine derivatives with activity against the Akt1 kinase, QSAR models were built using 2D and 3D autocorrelation descriptors selected by a genetic algorithm. nih.gov These models demonstrated good predictive ability, with high correlation coefficients (r²: 0.742-0.832) and strong internal validation scores (Q²LOO: 0.684-0.796), confirming their robustness. nih.gov Such validated models can then be used to predict the inhibitory activity of newly designed, virtual derivatives, allowing researchers to prioritize the synthesis of only the most promising candidates. researchgate.net

| Model Parameter | Value Range | Description |

| r² (Coefficient of Determination) | 0.742 - 0.832 | Indicates the proportion of the variance in the biological activity that is predictable from the molecular descriptors. A value closer to 1.0 signifies a better model fit. nih.gov |

| Q²LOO (Leave-One-Out Cross-Validation Coefficient) | 0.684 - 0.796 | A measure of the model's internal predictive ability. A higher value indicates a more robust and predictive model. nih.gov |

| RMSE (Root Mean Square Error) | 0.247 - 0.299 | Represents the standard deviation of the prediction errors, indicating the accuracy of the model's predictions. Lower values are better. nih.gov |

| F-statistic | 32.283 - 57.578 | A statistical test of the overall significance of the regression model. Higher values indicate a more significant correlation. nih.gov |

This interactive table presents typical statistical validation parameters for a QSAR model, based on findings from a study on piperidine derivatives. nih.gov These metrics are essential for assessing the reliability and predictive power of the computational model.

Furthermore, computational analysis extends to predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. By analyzing parameters like the Lipinski rule of five (RO5), researchers can computationally filter out compounds that are likely to have poor pharmacokinetic profiles early in the discovery process. nih.gov This in silico screening ensures that synthetic efforts are focused on molecules that not only have high potency but also possess drug-like properties, ultimately increasing the efficiency and success rate of the drug discovery campaign.

Advanced Analytical and Spectroscopic Characterization for Research

Structural Elucidation Techniques

The precise molecular structure of 1-(Phenylsulfonyl)piperidine is determined through a combination of spectroscopic methods. Each technique provides unique and complementary information, which, when pieced together, offers an unambiguous structural confirmation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that corresponds to the vibrational modes of the molecule's bonds. The IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its constituent phenyl, sulfonyl, and piperidine (B6355638) groups.

The key functional groups and their expected absorption ranges are:

Aromatic Ring (Phenyl) : The presence of the phenyl group gives rise to C-H stretching vibrations typically observed just above 3000 cm⁻¹ (3100-3000 cm⁻¹). vscht.cz Carbon-carbon stretching vibrations within the aromatic ring produce characteristic absorptions in the 1600-1400 cm⁻¹ region. vscht.cz

Sulfonyl Group (SO₂) : The sulfonyl group is readily identified by two strong, characteristic stretching bands. The asymmetric stretching vibration (νₐₛ(SO₂)) and the symmetric stretching vibration (νₛ(SO₂)) are expected in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. These bands are often observed in the spectra of substituted benzenesulfonamides. mdpi.com

Piperidine Ring : The aliphatic C-H bonds of the piperidine ring exhibit stretching vibrations just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹). vscht.cz The C-N bond stretching is also expected, though it can be weaker and appear in the fingerprint region.

The following interactive table summarizes the expected characteristic IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H (Piperidine) | Stretching | 2950 - 2850 | Strong |

| Aromatic C=C | Stretching | 1600 - 1400 | Medium to Weak |

| Sulfonyl (SO₂) | Asymmetric Stretching | 1350 - 1300 | Strong |

| Sulfonyl (SO₂) | Symmetric Stretching | 1160 - 1120 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information about the chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would display distinct signals corresponding to the protons on the phenyl ring and the piperidine ring.

Phenyl Protons : The protons on the phenyl ring are expected to appear in the downfield region, typically between δ 7.5 and 8.0 ppm, due to the deshielding effect of the aromatic ring current and the electron-withdrawing sulfonyl group. These signals would likely present as complex multiplets.

Piperidine Protons : The protons on the piperidine ring are in different chemical environments. The two axial and two equatorial protons alpha to the nitrogen atom (positions 2 and 6) are deshielded by the adjacent sulfonyl group and would likely resonate around δ 3.0-3.5 ppm. The protons at the beta (positions 3 and 5) and gamma (position 4) carbons would appear further upfield, likely in the δ 1.4-1.8 ppm range. Due to the chair conformation of the piperidine ring, these signals would appear as broad, overlapping multiplets.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, a total of seven distinct carbon signals are expected due to molecular symmetry.

Phenyl Carbons : Four signals are anticipated for the phenyl group. The carbon atom directly attached to the sulfonyl group (ipso-carbon) would be found around δ 135-140 ppm. The ortho, meta, and para carbons would resonate in the typical aromatic region of δ 125-135 ppm.

Piperidine Carbons : Three signals are expected for the piperidine ring. The carbon atoms alpha to the nitrogen (C2, C6) would be the most downfield of the piperidine signals, likely appearing around δ 47 ppm. The beta carbons (C3, C5) would be found further upfield, around δ 25 ppm, while the gamma carbon (C4) would appear at approximately δ 23 ppm.

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity / Note |

|---|---|---|---|

| ¹H | Phenyl (ortho, meta, para) | 7.5 - 8.0 | Multiplet |

| ¹H | Piperidine (α-CH₂) | 3.0 - 3.5 | Multiplet |

| ¹H | Piperidine (β, γ-CH₂) | 1.4 - 1.8 | Overlapping Multiplets |

| ¹³C | Phenyl (ipso-C) | ~138 | Attached to SO₂ |

| ¹³C | Phenyl (para-C) | ~133 | - |

| ¹³C | Phenyl (ortho/meta-C) | 127 - 129 | Two distinct signals expected |

| ¹³C | Piperidine (C-2, C-6) | ~47 | α to Nitrogen |

| ¹³C | Piperidine (C-3, C-5) | ~25 | β to Nitrogen |

| ¹³C | Piperidine (C-4) | ~23 | γ to Nitrogen |

Electron Ionization Mass Spectrometry (EI-MS) for Molecular Weight and Fragmentation Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a technique that provides the molecular weight of a compound and offers structural information through analysis of its fragmentation pattern. nih.gov In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner.